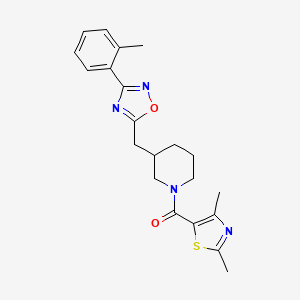
(2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule notable for its intricate structure comprising multiple heterocyclic rings. This compound belongs to the class of thiazole and oxadiazole derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. The structure features a thiazole ring, an oxadiazole moiety, and a piperidine substituent, contributing to its biological activity. The presence of these functional groups enhances its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1705365-19-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Staphylococcus aureus .
Anticancer Potential
The anticancer properties of thiazole and oxadiazole derivatives have been widely documented. These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines . The mechanism of action is thought to involve the inhibition of COX enzymes, which play a crucial role in tumor progression .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives exhibit selective inhibition of COX-II with minimal effects on COX-I, making them potential candidates for anti-inflammatory therapies . One study reported an IC50 value for a related compound at 0.52 μM against COX-II, indicating strong anti-inflammatory potential .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives against Escherichia coli and Klebsiella pneumoniae, revealing that some derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Evaluation : In a recent investigation, several oxadiazole-thiazole hybrids were synthesized and tested for their anticancer properties against breast cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 0.1 to 1 µM .
- Inflammation Model : An animal model study assessed the anti-inflammatory effects of a thiazole derivative in induced arthritis. The treated group showed a reduction in inflammatory markers compared to the control group .
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13-7-4-5-9-17(13)20-23-18(27-24-20)11-16-8-6-10-25(12-16)21(26)19-14(2)22-15(3)28-19/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXFNETICSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=C(S4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














